2-Chloroquinazoline-7-carbonitrile
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Overview
Description
2-Chloroquinazoline-7-carbonitrile is a heterocyclic compound with the molecular formula C9H4ClN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinazoline-7-carbonitrile typically involves the reaction of 2-aminobenzonitrile with various chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-Aminobenzonitrile
Chlorinating Agent: Phosphorus oxychloride (POCl3)
Reaction Conditions: Reflux
The reaction yields this compound with good efficiency .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinazoline-7-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline yields 2-anilinoquinazoline-7-carbonitrile .
Scientific Research Applications
2-Chloroquinazoline-7-carbonitrile has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of various pharmaceutical agents, including anticancer and antimicrobial drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloroquinazoline-7-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as kinases, which play crucial roles in cellular signaling pathways. By binding to the active site of these enzymes, it can modulate their activity and affect various biological processes .
Comparison with Similar Compounds
2-Chloroquinazoline-7-carbonitrile can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds
2-Chloroquinazoline: Lacks the nitrile group at the 7-position.
4,7-Dichloroquinazoline: Contains an additional chlorine atom at the 4-position.
6-Bromo-2-chloroquinazoline: Contains a bromine atom at the 6-position.
2-Amino-5-chloroquinazoline: Contains an amino group at the 2-position and a chlorine atom at the 5-position.
Uniqueness
The presence of the nitrile group at the 7-position in this compound imparts unique chemical properties and reactivity. This functional group enhances its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets.
Conclusion
This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a versatile building block for the synthesis of complex molecules and a promising candidate for therapeutic applications. Ongoing research continues to explore its full potential and expand its applications in various scientific domains.
Properties
Molecular Formula |
C9H4ClN3 |
---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
2-chloroquinazoline-7-carbonitrile |
InChI |
InChI=1S/C9H4ClN3/c10-9-12-5-7-2-1-6(4-11)3-8(7)13-9/h1-3,5H |
InChI Key |
KOAPNDUYSDSFPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1C#N)Cl |
Origin of Product |
United States |
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